Cas no 2229590-36-5 (methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate)

メチル4-(2-アミノプロパノイル)-1-メチル-1H-ピラゾール-3-カルボキシレートは、ピラゾール骨格とアミノプロパノイル基を有する有機化合物です。この化合物は、医薬品中間体や農薬合成における重要なビルディングブロックとしての応用が期待されます。分子内に反応性の高いアミノ基とエステル基を併せ持つため、多様な誘導体合成が可能です。また、結晶性が良好で取り扱いやすく、安定性に優れている点が特徴です。特に、ヘテロ環化合物の構造改変や新規生理活性物質の探索研究において有用な試薬として注目されています。

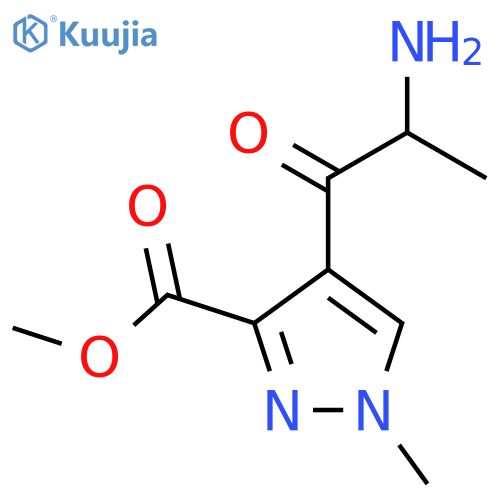

2229590-36-5 structure

商品名:methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate

methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate

- EN300-1740116

- 2229590-36-5

-

- インチ: 1S/C9H13N3O3/c1-5(10)8(13)6-4-12(2)11-7(6)9(14)15-3/h4-5H,10H2,1-3H3

- InChIKey: YPYLLNKCIOOBAQ-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C)N)C1=CN(C)N=C1C(=O)OC

計算された属性

- せいみつぶんしりょう: 211.09569129g/mol

- どういたいしつりょう: 211.09569129g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 87.2Ų

methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1740116-10g |

methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229590-36-5 | 10g |

$7927.0 | 2023-08-31 | ||

| Enamine | EN300-1740116-5.0g |

methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229590-36-5 | 5g |

$5345.0 | 2023-06-03 | ||

| Enamine | EN300-1740116-0.25g |

methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229590-36-5 | 0.25g |

$1696.0 | 2023-08-31 | ||

| Enamine | EN300-1740116-1.0g |

methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229590-36-5 | 1g |

$1844.0 | 2023-06-03 | ||

| Enamine | EN300-1740116-10.0g |

methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229590-36-5 | 10g |

$7927.0 | 2023-06-03 | ||

| Enamine | EN300-1740116-0.1g |

methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229590-36-5 | 0.1g |

$1623.0 | 2023-08-31 | ||

| Enamine | EN300-1740116-1g |

methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229590-36-5 | 1g |

$1844.0 | 2023-08-31 | ||

| Enamine | EN300-1740116-0.05g |

methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229590-36-5 | 0.05g |

$1549.0 | 2023-08-31 | ||

| Enamine | EN300-1740116-2.5g |

methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229590-36-5 | 2.5g |

$3611.0 | 2023-08-31 | ||

| Enamine | EN300-1740116-0.5g |

methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate |

2229590-36-5 | 0.5g |

$1770.0 | 2023-08-31 |

methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

2229590-36-5 (methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrazole-3-carboxylate) 関連製品

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 506-17-2(cis-Vaccenic acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量